

In-Depth Technical Guide: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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Compound of Interest

Compound Name: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B046132

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CAS Number: 590395-57-6

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**, a significant organic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a combination of known properties and inferred methodologies based on closely related chemical structures.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** is presented in the table below. This data is primarily derived from computational models and publicly available chemical databases.^[1]

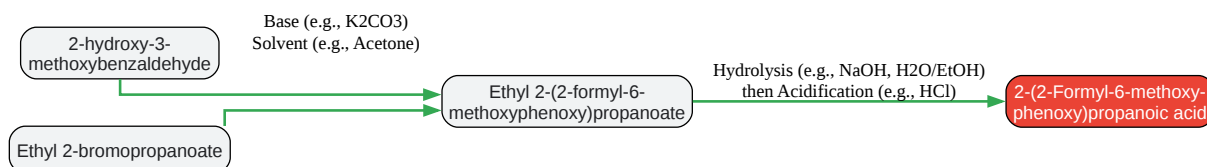
Property	Value	Source
CAS Number	590395-57-6	PubChem[1]
Molecular Formula	C ₁₁ H ₁₂ O ₅	PubChem[1]
Molecular Weight	224.21 g/mol	PubChem[1]
IUPAC Name	2-(2-formyl-6-methoxyphenoxy)propanoic acid	PubChem[1]
Canonical SMILES	CC(C(=O)O)OC1=C(C=CC=C1OC)C=O	PubChem[1]
InChI Key	DXXCAUDRFSLKGO-UHFFFAOYSA-N	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from established organic chemistry principles and related syntheses. A potential approach involves the Williamson ether synthesis, a well-established method for forming ethers.

Proposed Synthetic Pathway:

A likely two-step synthesis would involve the reaction of a suitably protected 2-hydroxy-3-methoxybenzaldehyde with a propanoic acid derivative.



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Figure 1: Proposed synthesis of the target compound.

Detailed Hypothetical Experimental Protocol:

- **Step 1: Ether Formation.** To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Following this, ethyl 2-bromopropanoate (1.2 equivalents) is added, and the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product, ethyl 2-(2-formyl-6-methoxyphenoxy)propanoate, can be purified by column chromatography on silica gel.
- **Step 2: Hydrolysis.** The purified ester from the previous step is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the hydrolysis is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a dilute solution of hydrochloric acid until a precipitate is formed. The solid product, **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**, is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Data Analysis (Predicted)

As experimental spectroscopic data for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** is not available, this section provides a prediction of the expected spectral features based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

- **Aromatic Protons:** Signals in the range of 6.5-7.8 ppm.
- **Aldehyde Proton:** A singlet around 9.8-10.5 ppm.

- Methine Proton (CH): A quartet adjacent to the methyl group.
- Methoxy Protons (OCH₃): A singlet around 3.8-4.0 ppm.
- Methyl Protons (CH₃): A doublet coupled to the methine proton.
- Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Carbonyl Carbon (C=O) of Carboxylic Acid: A signal in the range of 170-185 ppm.
- Aldehyde Carbonyl Carbon (C=O): A signal in the range of 190-200 ppm.
- Aromatic Carbons: Signals in the range of 110-160 ppm.
- Methine Carbon (CH): A signal in the ether linkage.
- Methoxy Carbon (OCH₃): A signal around 55-60 ppm.
- Methyl Carbon (CH₃): A signal in the aliphatic region.

FT-IR (Fourier-Transform Infrared Spectroscopy):

- O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
- C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
- C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.
- Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

- Molecular Ion Peak (M⁺): Expected at m/z = 224.

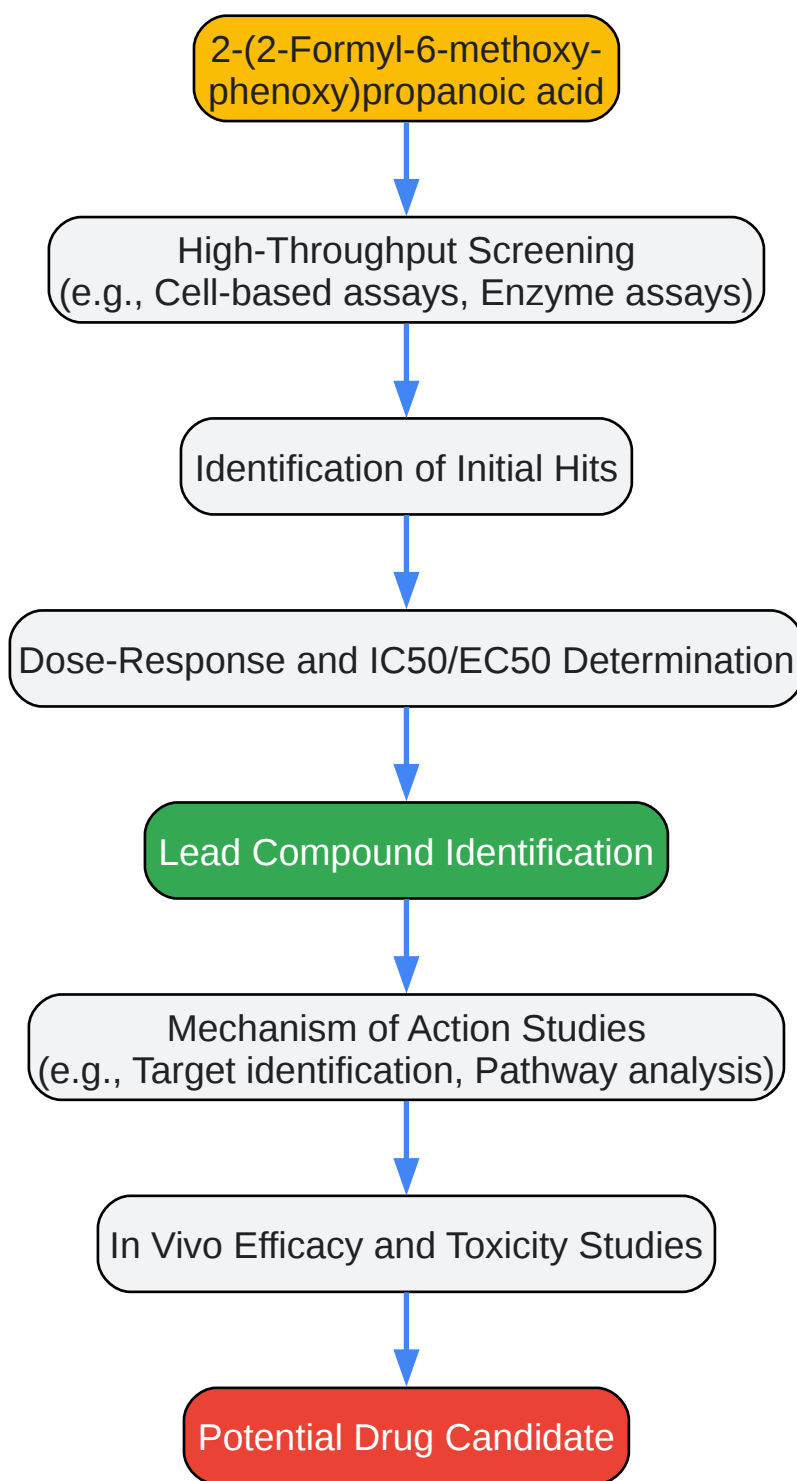
- Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da), the propanoic acid side chain, and potentially the methoxy group (-OCH₃, 31 Da).

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the mechanism of action of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**. However, the presence of the phenoxypropanoic acid scaffold suggests potential avenues for investigation, as this motif is found in various biologically active molecules, including certain herbicides and pharmaceuticals.

Hypothetical Workflow for Biological Screening:

To elucidate the potential biological role of this compound, a systematic screening process would be necessary.



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Figure 2: A general workflow for assessing biological activity.

Given the structural features, future research could explore its potential as an inhibitor or modulator of enzymes or receptors, particularly those involved in metabolic or signaling

pathways where similar structures have shown activity.

Conclusion

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a compound with a defined chemical structure and CAS number. While specific experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating future investigations into the properties and potential applications of this molecule. Further experimental validation is essential to confirm the predicted properties and to explore the full potential of this compound.

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References

- 1. 2-(2-Formyl-6-methoxyphenoxy)propanoic acid | C₁₁H₁₂O₅ | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]
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